molecular formula C23H22ClN3O5S B4905219 4-({N-(4-chlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycyl}amino)benzamide

4-({N-(4-chlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycyl}amino)benzamide

Cat. No.: B4905219
M. Wt: 488.0 g/mol
InChI Key: LJIXNDOVPGCVCQ-UHFFFAOYSA-N
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Description

4-({N-(4-Chlorophenyl)-N-[(2-Methoxy-5-Methylphenyl)Sulfonyl]Glycyl}Amino)Benzamide is a structurally complex organic molecule featuring:

  • Benzamide core: Aromatic ring with an amide substituent.
  • Sulfonyl bridge: Links a 4-chlorophenyl group and a 2-methoxy-5-methylphenyl group.
  • Glycine-derived spacer: Connects the sulfonyl moiety to the benzamide backbone.

Properties

IUPAC Name

4-[[2-(4-chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O5S/c1-15-3-12-20(32-2)21(13-15)33(30,31)27(19-10-6-17(24)7-11-19)14-22(28)26-18-8-4-16(5-9-18)23(25)29/h3-13H,14H2,1-2H3,(H2,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIXNDOVPGCVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-({N-(4-chlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycyl}amino)benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Research indicates that compounds similar to This compound exhibit various mechanisms:

  • Inhibition of Viral Replication : Certain derivatives have shown antiviral properties by increasing intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication in Hepatitis B virus (HBV) models. This suggests that similar mechanisms may apply to our compound, enhancing its potential as an antiviral agent .
  • Anticancer Properties : Compounds with structural similarities have been evaluated for their ability to inhibit DNA methyltransferases (DNMTs), which play a role in cancer progression. Inhibiting these enzymes can reactivate tumor suppressor genes, thereby exerting anticancer effects .

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound and its analogs:

Activity TypeCompound/AnalogsIC50/EC50 ValuesNotes
AntiviralIMB-0523 (similar structure)IC50 = 0.9 μM (HBV)Effective against wild-type and drug-resistant strains
AnticancerSGI-1027 (structural analog)EC50 = 0.9 μM (DNMT3A)Induces re-expression of tumor suppressor genes
CytotoxicityVarious N-phenylbenzamide derivativesCC50 = 15 μMEvaluated in leukemia cell lines

Case Studies

  • Anti-HBV Activity : In a study evaluating anti-HBV agents, the compound IMB-0523 was found to significantly inhibit HBV replication in vitro. The mechanism was linked to increased levels of A3G, which is critical for viral inhibition .
  • Cancer Research : A series of derivatives based on similar structural frameworks were synthesized and tested against various cancer cell lines. One derivative demonstrated potent activity against DNMTs, leading to significant cytotoxic effects in leukemia cells, indicating potential therapeutic applications in oncology .

Comparison with Similar Compounds

4-({N-[(4-Chlorophenyl)Sulfonyl]-N-Methylglycyl}Amino)Benzamide ()

Feature Target Compound Analog ()
Sulfonyl Substituent 2-Methoxy-5-methylphenyl 4-Chlorophenyl
Molecular Formula C₂₃H₂₃ClN₃O₅S (estimated) C₁₆H₁₆ClN₃O₄S
Key Functional Groups Methoxy, methyl, chloro Chloro, methyl
Potential Applications Enhanced lipophilicity (methoxy/methyl) may improve membrane permeability. Studied for sulfonyl-mediated enzyme inhibition (e.g., carbonic anhydrase) .

Impact of Substituents :

  • The 2-methoxy-5-methylphenyl group in the target compound introduces steric bulk and lipophilicity compared to the simpler 4-chlorophenyl group in the analog. This may alter binding affinity to biological targets .

N-(2-Methoxy-5-Methylphenyl)-2-{[(4-Methylphenyl)Sulfonyl]Amino}Benzamide ()

Feature Target Compound Analog ()
Core Structure Benzamide with glycyl-sulfonyl linker Benzamide with direct sulfonyl-amino linkage
Substituents 4-Chlorophenyl, glycine spacer 4-Methylphenyl
Hydrogen Bonding Glycine spacer enables flexible interactions. Rigid sulfonyl-amino linkage limits conformational freedom .

Key Difference : The glycine spacer in the target compound may enhance adaptability in binding pockets compared to the fixed geometry of the analog.

Chloro- and Methoxy-Substituted Analogs

N-[4-(Acetylamino)Phenyl]-5-Chloro-2-Methoxybenzamide ()

Feature Target Compound Analog ()
Chloro/Methoxy Positions 4-Chlorophenyl (sulfonyl), 2-methoxy-5-methylphenyl 5-Chloro, 2-methoxy (benzamide core)
Reactivity Sulfonyl group enhances electrophilicity. Chloro/methoxy on benzamide core stabilizes π-π stacking .

Biological Implications: The target compound’s sulfonyl group may facilitate covalent interactions with cysteine residues in enzymes, unlike the non-covalent interactions of the analog.

Glycinamide-Linked Sulfonamides

4-({N-[(2,4,6-Trimethylphenyl)Sulfonyl]Glycyl}Amino)Benzamide ()

Feature Target Compound Analog ()
Sulfonyl Group 2-Methoxy-5-methylphenyl 2,4,6-Trimethylphenyl
Steric Effects Moderate bulk (methoxy/methyl) High bulk (three methyl groups)
Bioactivity Potential for selective receptor binding. Demonstrated activity in kinase inhibition due to hydrophobic interactions .

Design Insight : Bulky sulfonyl groups (e.g., trimethylphenyl) improve target selectivity but may reduce solubility—a trade-off mitigated in the target compound by methoxy/methyl groups.

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